molecular formula C12H18 B7800021 trans,trans,trans-1,5,9-Cyclododecatriene

trans,trans,trans-1,5,9-Cyclododecatriene

Cat. No.: B7800021
M. Wt: 162.27 g/mol
InChI Key: ZOLLIQAKMYWTBR-FFWAUJBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5,9-cyclododecatriene appears as a colorless liquid. Toxic by skin absorption and ingestion and irritating to skin and eyes. Used to make other chemicals.

Properties

IUPAC Name

(1E,5E,9E)-cyclododeca-1,5,9-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7-10H,3-6,11-12H2/b2-1+,9-7+,10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLLIQAKMYWTBR-FFWAUJBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC=CCCC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C=C/CC/C=C/CC/C=C/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name 1,5,9-CYCLODODECATRIENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3039
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25267-53-2
Details Compound: 1,5,9-Cyclododecatriene, homopolymer
Record name 1,5,9-Cyclododecatriene, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25267-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6040791
Record name trans,trans,trans-1,5,9-Cyclododecatriene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,5,9-cyclododecatriene appears as a colorless liquid. Toxic by skin absorption and ingestion and irritating to skin and eyes. Used to make other chemicals., Colorless liquid; [CAMEO] Very faintly yellow clear liquid; [MSDSonline]
Record name 1,5,9-CYCLODODECATRIENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3039
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,5,9-Cyclododecatriene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2830
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

447.8 °F at 760 mmHg (USCG, 1999), 240 °C at 101.3 kPa
Details Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-126
Record name 1,5,9-CYCLODODECATRIENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3039
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-126
Record name 1,5,9-CYCLODODECATRIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6481
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

160 °F (USCG, 1999), 71 °C, 88 °C closed cup
Details EPA/Office of Pollution prevention and toxics; High production Volume Information System (HPVIS) Detailed chemical results for 1,5,9-Cyclododecatriene (4904-61-4). Available from, as of July 10, 2009: https://iaspub.epa.gov/oppthpv/quicksearch.chemical?pvalue=4904-61-4
Record name 1,5,9-CYCLODODECATRIENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3039
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details EPA/Office of Pollution prevention and toxics; High production Volume Information System (HPVIS) Detailed chemical results for 1,5,9-Cyclododecatriene (4904-61-4). Available from, as of July 10, 2009: https://iaspub.epa.gov/oppthpv/quicksearch.chemical?pvalue=4904-61-4
Record name 1,5,9-Cyclododecatriene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2830
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Details EPA/Office of Pollution prevention and toxics; High production Volume Information System (HPVIS) Detailed chemical results for 1,5,9-Cyclododecatriene (4904-61-4). Available from, as of July 10, 2009: https://iaspub.epa.gov/oppthpv/quicksearch.chemical?pvalue=4904-61-4
Record name 1,5,9-CYCLODODECATRIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6481
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.8925 (USCG, 1999) - Less dense than water; will float, 0.89 at 20 °C/20 °C, Density: 0.84 g/cu cm at 100 °C
Details Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V3: 2145
Record name 1,5,9-CYCLODODECATRIENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3039
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V3: 2145
Record name 1,5,9-CYCLODODECATRIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6481
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.08 [mmHg]
Record name 1,5,9-Cyclododecatriene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2830
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Colorless, Liquid

CAS No.

4904-61-4, 676-22-2
Record name 1,5,9-CYCLODODECATRIENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3039
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name trans,trans,trans-1,5,9-Cyclododecatriene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5,9-Cyclododecatriene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4904-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5,9-Cyclododecatriene, (1E,5E,9E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5,9-Cyclododecatriene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name trans,trans,trans-1,5,9-Cyclododecatriene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclododeca-1,5,9-triene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.212
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1E,5E,9E)-cyclododeca-1,5,9-triene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.570
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,5,9-CYCLODODECATRIENE, (1E,5E,9E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG450K437C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,5,9-CYCLODODECATRIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6481
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-0.4 °F (USCG, 1999), -17 °C
Details Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-126
Record name 1,5,9-CYCLODODECATRIENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3039
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-126
Record name 1,5,9-CYCLODODECATRIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6481
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

trans,trans,trans-1,5,9-cyclododecatriene CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Technical Monograph Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Specialists[1]

Chemical Identity & Stereochemical Architecture[1][2]

In the landscape of macrocyclic hydrocarbons, 1,5,9-cyclododecatriene (CDT) exists as four distinct stereoisomers. This guide focuses exclusively on the (E,E,E)-isomer (trans,trans,trans-1,5,9-CDT), a compound distinguished by its high symmetry (


) and crystallinity, contrasting sharply with the liquid commercial mixture (dominated by the cis,trans,trans isomer).[1]
Core Identifiers & Physical Constants[1]
PropertySpecificationNotes
IUPAC Name (1E,5E,9E)-1,5,9-CyclododecatrieneStrictly "all-trans" configuration.[1][2][3]
CAS Number 676-22-2 Commercially assigned to the ttt-isomer.[1] (Note: Generic CDT is 4904-61-4).[1]
Molecular Formula

Unsaturation Degree: 3
Molecular Weight 162.27 g/mol
Physical State Crystalline Solid Critical Distinction: Melts at 34°C .[1][3] The cis,trans,trans isomer melts at -18°C.
SMILES C/1C/C=C/CC\C=C\CC\C=C1Macrocyclic triene.[1][4]
InChI Key ZOLLIQAKMYWTBR-FFWAUJBHSA-NSpecific to the (E,E,E) stereoisomer.[1][3]

Expert Insight: When sourcing ttt-CDT for catalytic ligand applications (e.g., synthesis of Ni(0) complexes), ensure the material is a solid at room temperature.[1] If the material is liquid at 20°C, it is likely the cis,trans,trans isomer produced via Titanium catalysis, which has different coordination geometry.[1]

Catalytic Synthesis: The Nickel(0) Pathway[1]

Unlike the cis,trans,trans-isomer (produced via TiCl₄/AlR₃), the trans,trans,trans-isomer is selectively synthesized using Nickel(0) catalysts.[1] This process is a cyclotrimerization of 1,3-butadiene.[1][5][6][7]

Mechanism of Action

The reaction proceeds via a "naked" Nickel(0) species, often generated in situ by reducing Ni(acac)₂ with an organoaluminum species in the presence of butadiene.[1] The nickel center templates the assembly of three butadiene units.[1]

  • Reduction: Ni(II) is reduced to Ni(0).

  • Coordination: Butadiene molecules coordinate to Ni(0).[1]

  • Oxidative Coupling: Formation of a bis(

    
    -allyl) C₈ intermediate.[1]
    
  • Insertion: Insertion of the third butadiene unit.

  • Reductive Elimination: Ring closure to form the C₁₂ macrocycle.

Visualization: The "Naked Nickel" Cycle

Ni_Catalysis Butadiene 1,3-Butadiene (3 equiv) Ni_0 [Ni(0)] Active Species Butadiene->Ni_0 Coordination Ni_Precursor Ni(acac)2 + AlEt2(OEt) Ni_Precursor->Ni_0 Reduction Intermediate Bis(π-allyl)Ni Complex (C8 Intermediate) Ni_0->Intermediate Oligomerization Ni_CDT_Complex Ni(ttt-CDT) (Deep Red Complex) Intermediate->Ni_CDT_Complex Insertion & Cyclization Product trans,trans,trans-1,5,9-CDT (Free Ligand) Ni_CDT_Complex->Product Ligand Displacement (Product Release) Product->Ni_0 Catalyst Regeneration

Caption: The Nickel-catalyzed cyclotrimerization cycle. The stability of the intermediate Ni(ttt-CDT) complex allows for its isolation as a catalyst precursor.[1][8]

Experimental Protocol: Synthesis of ttt-CDT

Safety Warning: Organoaluminum compounds (e.g., Et₂AlOEt) are pyrophoric.[1] Nickel compounds are known carcinogens.[1] All operations must be performed under strict inert atmosphere (Argon/Nitrogen).[1]

Reagents & Setup
  • Catalyst Precursor: Nickel(II) acetylacetonate [Ni(acac)₂].[1][8][9]

  • Reducing Agent: Diethylaluminum ethoxide (Et₂AlOEt) or Triethylaluminum (TEAL).[1]

  • Monomer: 1,3-Butadiene (dried).[1][6][7]

  • Solvent: Anhydrous Benzene or Toluene.[1]

Step-by-Step Methodology
  • Inerting: Flame-dry a pressure reactor (autoclave) and flush with Argon.

  • Catalyst Preparation: Dissolve Ni(acac)₂ in toluene. Slowly add Et₂AlOEt at 0°C. The solution will turn deep red, indicating the formation of Ni(0) species.[1]

  • Monomer Addition: Introduce liquid 1,3-butadiene into the cooled reactor.

  • Cyclization: Heat the mixture to 80–100°C . The reaction is exothermic; internal cooling coils may be required to maintain temperature.[1]

    • Note on Selectivity: Higher temperatures favor the trans,trans,trans isomer with Nickel catalysts.[1]

  • Quenching: Destroy the catalyst by adding dilute aqueous HCl or ethanol.[1]

  • Purification:

    • Separate the organic layer.[1]

    • Wash with water and brine.[1]

    • Distillation: Distill under reduced pressure (bp ~111°C at 20 mmHg).

    • Crystallization: Cool the distillate to 0°C. The ttt-isomer will crystallize out (mp 34°C), allowing separation from any liquid cis,trans,trans impurities.[1]

Applications in Drug Development & Catalysis[1]

While CDT itself is a hydrocarbon, its role in pharmaceutical sciences is foundational, serving as a scaffold and a ligand.[1]

Access to Macrocyclic Scaffolds

Macrocycles are increasingly privileged structures in drug discovery (e.g., HCV protease inhibitors).[1] ttt-CDT provides a cost-effective entry point to 12-membered rings.[1]

  • Regioselective Functionalization: The symmetry of ttt-CDT allows for controlled mono-epoxidation.[1]

    • Protocol: Reaction with 1 equiv. of m-CPBA yields 1,2-epoxy-5,9-cyclododecadiene.[1]

    • Utility: Ring-opening of the epoxide leads to 12-membered lactams (Laurolactam precursors) or functionalized macrocycles for library generation.[1]

The "Wilke Catalyst": Ni(cdt)

The complex trans,trans,trans-(1,5,9-cyclododecatriene)nickel(0), known as Ni(cdt) , is a superior source of "naked" Nickel(0) compared to Ni(COD)₂.[1]

  • Advantage: The CDT ligand is more labile (loosely bound) than COD (cyclooctadiene).[1]

  • Application: It is used to prepare active catalysts for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) in the synthesis of API (Active Pharmaceutical Ingredient) intermediates.[1]

Downstream Pathway Visualization

Applications TTT_CDT ttt-CDT (Crystalline) Epoxide Epoxycyclododecane TTT_CDT->Epoxide m-CPBA Dodecanedioic Dodecanedioic Acid (Polyamides/Antiseptics) TTT_CDT->Dodecanedioic Ozonolysis/Oxidation Ni_Complex Ni(cdt) Complex (Source of Ni(0)) TTT_CDT->Ni_Complex + Ni(0) source Laurolactam Laurolactam (Nylon 12 Precursor) Epoxide->Laurolactam Rearrangement CrossCoupling Cross-Coupling Catalysis (Drug Synthesis) Ni_Complex->CrossCoupling Ligand Exchange

Caption: Divergent utility of ttt-CDT in material science and pharmaceutical catalysis.

References

  • Wilke, G. (1963).[1][10] Cyclooligomerization of Butadiene and Transition Metal π-Complexes. Angewandte Chemie International Edition. [1]

  • Sigma-Aldrich. trans,trans,trans-1,5,9-Cyclododecatriene Product Specification (CAS 676-22-2). [1]

  • NIST Chemistry WebBook. 1,5,9-Cyclododecatriene, (E,E,E)- Data. [1]

  • Tobler, H. et al. (1990).[1] Synthesis of Macrocyclic Musk Compounds via Ozonolysis of Cyclododecatriene. Helvetica Chimica Acta.[1]

  • Bregeault, J.M. (2019).[1][10] Technical Synthesis of 1,5,9-Cyclododecatriene Revisited. Journal of Organic Chemistry. [1]

Sources

The Serendipity of Scale: A Technical Guide to Butadiene Trimerization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide dissects the catalytic trimerization of 1,3-butadiene to 1,5,9-cyclododecatriene (CDT), a reaction that transformed the polymer industry.[1] Historically significant as the origin of organonickel chemistry, this process remains the industrial cornerstone for Nylon 12 production.

Key Takeaway: The reaction is defined by a "mechanistic dichotomy." The choice of metal center (Titanium vs. Nickel) dictates the stereochemical outcome (cis,trans,trans vs. all-trans), a nuance that controls downstream processing efficiency.[1]

Historical Genesis: The "Nickel Effect"

The discovery of CDT is one of the most famous examples of serendipity in chemical history, originating from the Max Planck Institute for Coal Research (Mülheim) in the 1950s.

The Failed Experiment (1953)

Karl Ziegler was investigating the "Aufbau" reaction—the stepwise growth of alkyl chains on aluminum to produce polyethylene. During one routine run, the reaction failed to produce polymer, yielding only 1-butene (dimerization).[1]

  • The Culprit: Trace amounts of nickel remained in the autoclave from a previous hydrogenation experiment.[2]

  • The Insight: Ziegler realized that transition metals could fundamentally alter the course of organometallic reactions. This "Nickel Effect" led to the systematic screening of metals.[2]

  • The Divergence:

    • Titanium: Led to the Ziegler-Natta catalysts for polymerization.[3][4][5][6]

    • Nickel: Led Günther Wilke to discover that "naked" nickel (ligand-free Ni⁰) could trimerize butadiene into a cyclic C12 structure (CDT) rather than polymerizing it.

Mechanistic Deep Dive: The Stereochemical Control

The trimerization is not a random assembly; it is a templated cyclization. The metal center acts as a loom, weaving three butadiene molecules into a specific ring geometry.

The Nickel Pathway (Wilke System)

Catalyst: Bis(cyclooctadiene)nickel(0) [Ni(COD)₂] or reduced Ni(acac)₂. Product: >95% trans,trans,trans-1,5,9-CDT (ttt-CDT).[1]

Mechanism:

  • Oxidative Coupling: Two butadiene molecules coordinate to Ni(0) and couple to form a bis(allyl)nickel complex (

    
    ). This is the critical intermediate.
    
  • Insertion: A third butadiene inserts into the Ni-C bond.

  • Reductive Elimination: The C12 chain closes to form the ring, regenerating the Ni(0) species.

The Titanium Pathway (Ziegler System)

Catalyst: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 + Ethylaluminum sesquichloride (

). Product: >90% cis,trans,trans-1,5,9-CDT (ctt-CDT).

Why the Difference? The titanium center, being higher valent and more Lewis acidic, coordinates butadiene in a specific s-cis / s-trans mix that favors the ctt isomer. The nickel system, operating via a "naked" low-valent state, allows the thermodynamically stable all-trans arrangement.[1]

Comparative Data
FeatureTitanium SystemNickel System
Primary Isomer cis,trans,trans (ctt)trans,trans,trans (ttt)
Typical Yield 85 - 92%90 - 96%
Reaction Temp 40°C - 70°C80°C - 110°C
Key Byproducts Vinylcyclohexene (VCH), Cyclooctadiene (COD)Cyclooctadiene (COD)
Industrial Use Dominant for Nylon 12 precursorsSpecialized applications

Visualization: The Wilke Mechanism

The following diagram illustrates the catalytic cycle for the Nickel-mediated synthesis.

WilkeMechanism Ni0 Ni(0) Source (Ligand Free) Coordination Coordination (+2 Butadiene) Ni0->Coordination BisAllyl Bis-Allyl Complex (C8-Ni Intermediate) Coordination->BisAllyl Oxidative Coupling Insertion Insertion (+1 Butadiene) BisAllyl->Insertion C12Ni C12-Ni Intermediate Insertion->C12Ni Chain Growth Elimination Reductive Elimination C12Ni->Elimination Elimination->Ni0 Regeneration Product 1,5,9-CDT (Product) Elimination->Product

Caption: The Wilke catalytic cycle showing the oxidative coupling of butadiene to the bis-allyl nickel intermediate, followed by insertion and ring closure.

Experimental Protocol: Titanium-Catalyzed Synthesis

Note: This protocol describes the Titanium route, which is robust and historically the standard for laboratory demonstration of ctt-CDT synthesis.

Safety Warning: 1,3-Butadiene is a flammable gas and a suspected carcinogen.[1] It forms explosive peroxides.[7] All operations must be performed in a functioning fume hood under inert atmosphere (Argon/Nitrogen).

Materials
  • Monomer: 1,3-Butadiene (dried over molecular sieves).[1]

  • Catalyst Precursor: Titanium Tetrachloride (

    
    ) - 1.0 M in Toluene.
    
  • Co-Catalyst: Ethylaluminum Sesquichloride (

    
    ) - 20 wt% in Toluene.
    
  • Solvent: Anhydrous Benzene or Toluene.

  • Quench: Methanol + dilute HCl.

Step-by-Step Methodology
  • Reactor Preparation:

    • Flame-dry a 500mL three-neck round-bottom flask equipped with a dry-ice condenser, mechanical stirrer, and gas inlet tube.

    • Flush the system with Argon for 20 minutes to remove all oxygen and moisture.

  • Catalyst Formation (The "Black" Solution):

    • Charge 200 mL of anhydrous toluene.

    • Add 20 mmol of

      
       solution.
      
    • Critical Step: Slowly add 100 mmol of EASC dropwise at room temperature.

    • Observation: The solution will turn dark brown/black. This indicates the reduction of Ti(IV) to the active Ti(II)/Ti(III) species.

    • Stir for 15 minutes to ensure complex formation.

  • Trimerization:

    • Cool the reactor to 40°C.

    • Begin bubbling 1,3-butadiene gas into the solution below the liquid surface.

    • Exotherm Control: The reaction is highly exothermic. Maintain temperature between 40-60°C using an external water bath. If the temperature spikes >70°C, stop gas flow immediately (high temp favors polymer formation).

    • Continue addition until approx. 4-5 equivalents of butadiene (relative to solvent volume) have been added or uptake slows.

  • Quenching & Isolation:

    • Stop butadiene flow. Cool to 10°C.

    • Slowly add 50 mL of Methanol/HCl mixture to kill the catalyst.

    • Observation: The black color will fade to a clear/yellowish organic layer and an aqueous slurry.

    • Wash the organic layer with water (3x), then brine. Dry over

      
      .
      
  • Purification:

    • Remove solvent via rotary evaporation.

    • Perform vacuum distillation.

    • Fraction 1: VCH and COD (Byproducts) come off first.

    • Fraction 2: 1,5,9-CDT distills at approx 100-110°C at 10 mmHg.[1]

Industrial Impact: The Nylon 12 Pathway

CDT is not an end product; it is a chemical bridge. The conversion of CDT to Nylon 12 is critical for the automotive and cable industries due to Nylon 12's low moisture absorption and high flexibility.

Nylon12Process Butadiene 1,3-Butadiene CDT 1,5,9-CDT Butadiene->CDT Trimerization (Ti/Ni Cat) H2_CDT Cyclododecane CDT->H2_CDT Hydrogenation Oxidation Cyclododecanone H2_CDT->Oxidation Air Oxidation (Boric Acid) Oxime Cyclododecanone Oxime Oxidation->Oxime Hydroxylamine Laurolactam Laurolactam Oxime->Laurolactam Beckmann Rearrangement Nylon12 Nylon 12 (Polyamide 12) Laurolactam->Nylon12 Ring-Opening Polymerization

Caption: The industrial value chain transforming Butadiene into Nylon 12 via the Laurolactam route.[8][9][10][11][12][13]

References

  • Wilke, G. (1963).[1][6] Cyclooligomerization of Butadiene and Transition Metal π-Complexes. Angewandte Chemie International Edition, 2(3), 105-115.[1] Link

  • Breil, H., Heimbach, P., Kröner, M., Müller, H., & Wilke, G. (1963).[1] Synthesis of Cyclododecatrienes-(1,5,9). Makromolekulare Chemie, 69(1), 18-40. Link

  • Ullmann's Encyclopedia of Industrial Chemistry. (2012). Cyclododecatriene, Cyclooctadiene, and 4-Vinylcyclohexene.[1] Wiley-VCH. Link

  • Tobler, A. et al. (1990). Industrial Production of Cyclododecatriene. Chimia, 44, 150.[1]

  • Jia, H. et al. (2025).[14] Highly Selective Synthesis of ctt-1,5,9-Cyclododecatriene from 1,3-Butadiene via Nitrogen-Ligand-Supported Titanium Catalysts. ACS Omega.[14] Link

Sources

Methodological & Application

epoxidation methods for trans,trans,trans-1,5,9-cyclododecatriene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Epoxidation Protocols for trans,trans,trans-1,5,9-Cyclododecatriene (t,t,t-CDT)

Introduction & Strategic Relevance

This compound (t,t,t-CDT) is a critical macrocyclic polyolefin derived from the trimerization of butadiene. Its epoxidation products—specifically 1,2-epoxy-5,9-cyclododecadiene (mono-epoxide, ECDD)—are high-value intermediates for the synthesis of laurolactam (Nylon-12 precursor), macrocyclic musks, and cross-linked acrylic rubbers.

The Technical Challenge: The symmetry of t,t,t-CDT presents a unique challenge: Selectivity .

  • Regioselectivity: All three double bonds are chemically equivalent. Statistical oxidation leads to a mixture of mono-, di-, and tri-epoxides.

  • Chemo-stability: The resulting epoxide rings are strained and prone to acid-catalyzed ring opening (hydrolysis) to form diols, especially in the presence of water and strong acids.

  • Stereochemistry: Maintaining the trans configuration is essential for downstream applications like crystalline polymer synthesis.

This guide details three validated protocols ranging from industrial phase-transfer catalysis to precision chemo-enzymatic synthesis.

Reaction Pathway & Logic

The oxidation of CDT proceeds sequentially.[1] The goal of most research is to arrest the reaction at Step 1 (Mono-epoxide) while suppressing Path B (Hydrolysis).

ReactionPath CDT t,t,t-CDT (Substrate) Mono Mono-epoxide (ECDD) CDT->Mono k1 (Fastest) Di Di-epoxide Mono->Di k2 Diol Diol By-product (Ring Opening) Mono->Diol H+/H2O (Hydrolysis) Tri Tri-epoxide Di->Tri k3 (Slowest)

Figure 1: Stepwise oxidation pathway of CDT. Kinetic control is required to maximize Mono-epoxide yield.

Protocol A: Tungstate-Catalyzed Phase Transfer Epoxidation (The "Ishii-Venturello" Modification)

Methodology: This is the industry-standard "green" method. It utilizes a biphasic system (Organic CDT / Aqueous H2O2) mediated by a catalytic transfer agent.[2][3][4][5] Mechanism: A peroxotungstate species (


) forms in the aqueous phase, ion-pairs with the quaternary ammonium cation (

), and transfers to the organic phase to oxidize CDT.
Reagents & Equipment
  • Substrate: t,t,t-CDT (Purity >98%).

  • Catalyst Precursor: Sodium Tungstate Dihydrate (

    
    ).
    
  • Co-Catalyst: Phosphoric Acid (85%

    
    ).
    
  • Phase Transfer Catalyst (PTC): Aliquat 336 (Methyltrioctylammonium chloride) OR Cetylpyridinium chloride (CPC).[2][3][4]

  • Oxidant: Hydrogen Peroxide (30% w/w aq).[3][4][6][7][8]

  • Solvent: None (Neat) or Toluene (optional for viscosity control).

Step-by-Step Protocol
  • Catalyst Preparation (In Situ):

    • In a jacketed glass reactor, dissolve

      
       (1.5 mol% relative to CDT) in minimal deionized water.
      
    • Add 85%

      
       dropwise to adjust pH to 2.5 – 3.0 . Critical: pH > 4 reduces activity; pH < 2 promotes ring opening.
      
    • Add Aliquat 336 (1.0 mol%). Stir vigorously (800 rpm) for 10 mins. The mixture will turn a turbid yellow/white.

  • Substrate Addition:

    • Add t,t,t-CDT (1.0 equivalent) to the reactor. Heat the biphasic mixture to 50°C .

  • Oxidant Addition (Controlled):

    • Add 30%

      
       (0.35 equivalents) dropwise over 30 minutes.
      
    • Note: We use a deficiency of oxidant (CDT:H2O2 ratio of ~3:1) to statistically favor mono-epoxidation.

  • Reaction Monitoring:

    • Maintain 50°C with vigorous stirring. Monitor by GC-FID every 15 mins.

    • Stop reaction when H2O2 conversion reaches >95% (usually 45–60 mins).

  • Work-up:

    • Cool to room temperature. Separate phases.

    • Wash organic phase with saturated

      
       (to quench peroxides) and then water.
      
    • Purification: Distill unreacted CDT (recycle stream) under reduced pressure (0.1 mmHg). The residue is high-purity ECDD.

Performance Metrics:

  • CDT Conversion: ~30-35% (limited by stoichiometry).

  • Selectivity (Mono): >96%.[8]

  • TOF (Turnover Frequency): High (~400

    
    ).
    

Protocol B: Chemo-Enzymatic Epoxidation (Novozym 435)

Methodology: Lipase B from Candida antarctica (immobilized) catalyzes the formation of peracids from carboxylic acids (or esters) and H2O2. This method is ultra-mild and prevents acid-catalyzed ring opening.

Reagents
  • Catalyst: Novozym 435 (immobilized on acrylic resin).[9]

  • Mediator: Octanoic acid or Ethyl Acetate (acts as the peracid precursor).

  • Oxidant: 30%

    
    .[3][4][6][7][8][10][11]
    
  • Solvent: Toluene (optional, but recommended for CDT solubility).

Step-by-Step Protocol
  • Setup:

    • Mix CDT (10 mmol) and Toluene (20 mL) in a flask.

    • Add Octanoic acid (1.0 mmol, 10 mol%).

    • Add Novozym 435 (5% w/w relative to CDT).

  • Semi-Batch Addition (Critical Step):

    • Heat to 40°C .

    • Do NOT add H2O2 all at once. High concentrations of H2O2 deactivate the enzyme.

    • Add H2O2 (11 mmol, 1.1 equiv) via syringe pump at a rate of 0.5 equivalents per hour .

  • Mechanism Logic:

    • Lipase converts Octanoic acid + H2O2

      
       Peroxyoctanoic acid.
      
    • Peroxyoctanoic acid + CDT

      
       Epoxide + Octanoic acid.
      
    • The acid is regenerated (Catalytic Cycle).

  • Termination:

    • Filter off the immobilized enzyme (can be washed and reused 5-10 times).

    • Wash filtrate with

      
       to remove octanoic acid.
      
    • Evaporate solvent.

Performance Metrics:

  • Yield: >90% (if run to completion).[9]

  • Selectivity: High, but requires strict temperature control (<45°C) to avoid enzyme denaturation.

  • Green Factor: Excellent (Enzyme is reusable).

Comparative Analysis & Troubleshooting

FeaturePTC (Tungstate)Chemo-EnzymaticmCPBA (Stoichiometric)
Primary Utility Large-scale / IndustrialHigh-value / Lab ScaleBenchmarking / Small Scale
Mono-Selectivity Excellent (>95%) (at low conv.)Good (85-90%)Moderate (Statistical)
Reaction Time Fast (1 hour)Slow (6-12 hours)Fast (30 mins)
Cost LowHigh (Enzyme cost)High (Reagent cost)
Safety Risk Moderate (Exotherm)LowHigh (Shock sensitive)
Troubleshooting Guide
  • Problem: Formation of white precipitate/sludge.

    • Cause: Tungstate catalyst precipitation due to low pH (<2.0) or insufficient PTC agent.

    • Fix: Adjust pH to 2.5–3.0; increase Aliquat 336 loading.

  • Problem: Low Conversion in Enzymatic Method.

    • Cause: Enzyme deactivation by H2O2 "pocketing."

    • Fix: Slow down H2O2 addition rate; ensure vigorous stirring to prevent aqueous pockets.

  • Problem: High Diol content (Ring Opening).

    • Cause: Acidic hydrolysis during workup.

    • Fix: Perform immediate wash with

      
       or buffer the reaction with 
      
      
      
      .

Mechanistic Visualization (PTC Cycle)

PTC_Mechanism cluster_Aqueous Aqueous Phase cluster_Interface Interface cluster_Organic Organic Phase (CDT) H2O2 H2O2 Peroxo [W-Peroxo Species]^(-) H2O2->Peroxo Activation W_salt Na2WO4 + H3PO4 W_salt->Peroxo IonPair Q+ [W-Peroxo]^(-) (Lipophilic Ion Pair) Peroxo->IonPair Phase Transfer (Aliquat 336) CDT_Org CDT (Olefin) IonPair->CDT_Org Red_Cat Q+ [Reduced-W]^(-) IonPair->Red_Cat O-Transfer Epoxide Epoxide (Product) CDT_Org->Epoxide Oxidation Red_Cat->Peroxo Re-oxidation (Cycle)

Figure 2: The Ishii-Venturello Phase Transfer Catalysis mechanism. The Quaternary Ammonium salt (Q+) shuttles the active tungsten oxidant into the organic phase.

Safety & Handling

  • Peroxide Hazards: While 30% H2O2 is safer than 50%+, it is still a strong oxidizer. In the presence of transition metals (W, Mo), decomposition can be rapid. Always add peroxide dropwise to the catalyst/substrate mixture; never add catalyst to bulk peroxide.

  • Exotherm Control: The epoxidation of CDT is exothermic (~220 kJ/mol). On scales >10g, use an internal temperature probe and cooling bath. Runaway reactions can lead to rapid boiling of solvents.

  • Toxicity: CDT and its epoxides are potential skin sensitizers. Use nitrile gloves and work in a fume hood.

References

  • Venturello, C., et al. (1983). "A new, effective catalytic system for epoxidation of olefins by hydrogen peroxide under phase-transfer conditions."[12] Journal of Organic Chemistry. Link

  • Lewandowski, G. (2007).[12] "Comparison of the methods of the phase transfer catalysis and hydroperoxide in the epoxidation of 1,5,9-cyclododecatriene." Polish Journal of Chemical Technology.[12] Link

  • Ishii, Y., et al. (1988).[12] "Hydrogen peroxide oxidation catalyzed by heteropoly acids combined with cetylpyridinium chloride."[12] Journal of Organic Chemistry. Link

  • Warwel, S., & Klaas, M. R. (1995). "Chemo-enzymatic epoxidation of unsaturated carboxylic acids." Journal of Molecular Catalysis B: Enzymatic. Link

  • Hernaiz, M. J., et al. (2005). "Lipase-mediated selective epoxidation of alkenes." Biotechnology and Bioengineering. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of trans,trans,trans-1,5,9-Cyclododecatriene (ttt-CDT)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-2/Tier-3 support resource for chemical engineers and research scientists. It prioritizes the specific physicochemical challenges of handling a low-melting solid (mp ~34°C) and the separation of geometric isomers with high structural similarity.

Subject: Separation of cis-containing isomers from trans,trans,trans-1,5,9-cyclododecatriene. Applicable Cas Numbers: 676-22-2 (ttt-isomer), 706-31-0 (ttc-isomer), 4904-61-4 (mixture). Support Level: Advanced / Process Development.

Executive Summary

Commercial 1,5,9-cyclododecatriene (CDT) is typically produced via the nickel- or titanium-catalyzed cyclotrimerization of butadiene. While highly stereoselective, these processes often yield a mixture containing the desired trans,trans,trans-isomer (ttt-CDT) alongside cis,trans,trans (ctt) and cis,cis,trans (cct) impurities.

The separation relies on a critical thermodynamic divergence: Symmetry-driven lattice stability.

  • Target (ttt-CDT): High symmetry (

    
    ) leads to efficient crystal packing. Melting Point: 34–36 °C. 
    
  • Impurities (cis-isomers): Lower symmetry disrupts packing. Melting Point: < -18 °C (Liquid at RT).

Module 1: Bulk Separation via Low-Temperature Recrystallization

Primary Use Case: Purifying commercial grade CDT (90-95%) to Research Grade (>98%).

Troubleshooting Guide: "My Product is Oiling Out"

Issue: Users frequently report that upon cooling the ethanol solution, the product separates as a second liquid phase (oil) rather than crystals, preventing purification. Root Cause: The melting point of ttt-CDT (34°C) is dangerously close to ambient temperature. If the solution becomes supersaturated at a temperature above 34°C, the product separates as a liquid (oiling out) rather than a solid.

The Protocol (Self-Validating System)

To prevent oiling out, you must ensure the crystallization boundary is crossed below the melting point.

Recrystallization_Workflow cluster_warning Thermodynamic Danger Zone Start Crude CDT Mixture (Solid/Liquid Slurry) Dissolve Dissolution Solvent: 95% Ethanol Temp: 45-50°C (Strict Control) Start->Dissolve Check Check Clarity Is solution clear? Dissolve->Check Check->Dissolve No (Add Solvent) Filter Hot Filtration (Remove insoluble polymers) Check->Filter Yes Cool_1 Stage 1 Cooling Slow ramp to 30°C (Just below MP) Filter->Cool_1 Seed Seeding Event Add pure ttt-CDT crystal Cool_1->Seed Critical Step Cool_2 Stage 2 Cooling Ramp to 0°C over 4 hours Seed->Cool_2 Harvest Filtration & Wash Cold (-10°C) Ethanol Cool_2->Harvest

Figure 1: Critical temperature control workflow to prevent liquid-liquid phase separation (oiling out).

FAQ: Recrystallization

Q: Why use Ethanol (95%) instead of Hexane? A: ttt-CDT is extremely soluble in non-polar solvents like hexane, requiring very low temperatures (< -50°C) to recover yield. Ethanol is polar enough to reduce solubility at 0°C but dissolves the compound well at 40°C. The cis-impurities, being less symmetrical and more "liquid-like," remain solubilized in the ethanolic mother liquor.

Q: I don't have seed crystals. How do I initiate nucleation? A: Dip a glass rod in the solution, withdraw it, and let the solvent evaporate on the rod to form a micro-crust. Re-insert the rod into the solution at 30°C. Alternatively, scratch the vessel wall at the liquid-air interface.

Module 2: High-Purity Isolation via Argentation Chromatography

Primary Use Case: Removing trace cis-isomers for pharma-grade applications (>99.5%) or analytical standards.

Mechanism: Silver ions (


) form reversible 

-complexes with alkenes. The stability constant (

) depends on steric strain and accessibility.
  • Trans double bonds in macrocycles coordinate differently than cis bonds.

  • Cis-isomers generally bind more strongly to

    
     in this context due to the relief of transannular strain upon complexation, retaining them on the column longer.
    
Experimental Protocol: -Impregnated Silica

Preparation:

  • Dissolve

    
     (10% w/w relative to silica) in Acetonitrile/Water (1:1).
    
  • Add Silica Gel (230-400 mesh).

  • Evaporate solvent under reduced pressure (Rotovap) in the dark. Caution: Do not heat >60°C to prevent silver reduction.

  • Dry in a vacuum oven at 80°C for 4 hours.

Separation Workflow:

  • Stationary Phase: 10%

    
    -Silica.
    
  • Mobile Phase: Gradient elution. Start with Hexane (100%)

    
     Hexane/Toluene (95:5).
    
  • Detection: UV at 210 nm (weak absorption) or Iodine staining (destructive).

IsomerRelative Retention (

)
Elution Order
trans,trans,transLow1st (Fastest)
cis,trans,transMedium2nd
cis,cis,transHigh3rd

Note: The ttt-isomer elutes first because its rigid, symmetrical structure interacts less strongly with the silver lattice compared to the more flexible cis-containing isomers.

Module 3: Analytical Verification

Issue: "How do I confirm the cis isomers are gone? The NMR spectra look nearly identical."

While


 NMR is useful, the chemical shift differences between cis and trans protons in a C12 ring are subtle. Infrared Spectroscopy (IR)  and Capillary GC  are the authoritative methods.
Comparative Data Table
Propertytrans,trans,trans-CDTcis,trans,trans-CDTcis,cis,trans-CDT
Physical State (25°C) White Crystalline SolidColorless LiquidColorless Liquid
Melting Point 34–36 °C-18 °C< -20 °C
IR Characteristic Band 980 cm⁻¹ (Strong, C-H out-of-plane bend for trans)980 cm⁻¹ (Medium) + 700-720 cm⁻¹ (Weak cis)Stronger bands at 700-720 cm⁻¹
AgNO₃ Complex Soluble/Less StableForms Crystalline Platelets (mp 166°C)Insoluble Complex

Diagnostic Check: Run an IR spectrum. The disappearance of the absorption band at 700–720 cm⁻¹ (characteristic of cis-alkene C-H bending) and the sharpening of the band at 980 cm⁻¹ confirms the removal of cis-isomers.

References

  • Wilke, G. (1963). Cyclooligomerization of Butadiene and Transition Metal π-Complexes. Angewandte Chemie International Edition. Link

  • Organic Syntheses. (1993). Cyclododecatriene Synthesis and Purification. Coll. Vol. 8, p. 532. Link

  • Breil, H., et al. (1963). Synthese von cis,cis,trans-Cyclododecatrien-(1.5.9). Makromolekulare Chemie. (Describes the specific AgNO3 insolubility of cis-isomers). Link

  • Sigma-Aldrich. (2024). Product Specification: this compound.[1] Link

  • NIST Chemistry WebBook. 1,5,9-Cyclododecatriene Stereoisomers IR Data. Link

Sources

Technical Support Center: Catalyst Deactivation in 1,5,9-Cyclododecatriene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5,9-cyclododecatriene (CDT). As a key intermediate in the production of materials like Polyamide 12 and various specialty chemicals, the efficiency of CDT synthesis is paramount. Catalyst deactivation is a frequent and costly challenge in this process. This guide provides in-depth troubleshooting, diagnostic protocols, and preventative measures to address common catalyst deactivation issues encountered during the cyclotrimerization of 1,3-butadiene using Ziegler-Natta type catalysts, typically based on titanium tetrachloride (TiCl₄) and an organoaluminum co-catalyst such as ethylaluminum sesquichloride (EASC).

I. Understanding Catalyst Deactivation in CDT Synthesis

The catalytic cycle for the trimerization of butadiene to 1,5,9-cyclododecatriene is a finely balanced process. The active catalytic species, typically a reduced titanium complex, is susceptible to various deactivation pathways that can significantly reduce reaction rate, selectivity, and overall yield. Understanding the root cause of deactivation is the first and most critical step in troubleshooting. The primary mechanisms of catalyst deactivation can be broadly categorized as poisoning, fouling (coking), and thermal degradation.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

A. Catalyst Poisoning: The Silent Killer

Question 1: My reaction is sluggish from the start, or the catalyst activity drops off rapidly after initiation. What are the likely causes?

Answer: This is a classic symptom of catalyst poisoning, where impurities in the feedstock or reaction solvent bind to the active sites of the catalyst, rendering them inactive.[1] The Ziegler-Natta catalysts used in CDT synthesis are highly sensitive to a range of compounds.

Potential Poisons and Their Sources:

PoisonCommon Sources
Oxygen-containing compounds (Water, Alcohols, Ketones, Aldehydes)Incomplete drying of solvent or feedstock, air leaks into the reactor, impurities in the 1,3-butadiene feed.
Acetylenic compounds (e.g., vinylacetylene, ethylacetylene)Byproducts from the butadiene production process.
Sulfur and Nitrogen compounds (e.g., H₂S, COS, mercaptans, amines)Contaminants in lower-grade butadiene feedstock.
Carbon Monoxide (CO) and Carbon Dioxide (CO₂) Incomplete purging of the reactor, impurities in the nitrogen or argon used for inerting.

Troubleshooting and Diagnostic Protocol:

  • Feedstock and Solvent Analysis:

    • Action: Analyze your 1,3-butadiene feedstock and solvent for trace impurities using Gas Chromatography (GC) coupled with a suitable detector (e.g., Mass Spectrometry (MS) or a Flame Ionization Detector (FID)). Pay close attention to the presence of oxygenates, acetylenes, and sulfur compounds.

    • Rationale: Identifying the specific poison is crucial for targeted purification.

  • Inert Gas Purity Check:

    • Action: Ensure the purity of the inert gas (nitrogen or argon) used for purging and maintaining the reaction atmosphere. Use an oxygen and moisture analyzer to verify that the levels are within the acceptable range (typically < 5 ppm).

    • Rationale: Even trace amounts of air or moisture can have a significant impact on catalyst activity.

  • Reactor Integrity Test:

    • Action: Perform a leak test on your reactor system to rule out any ingress of air.

    • Rationale: Small leaks can introduce a continuous stream of catalyst poisons.

Preventative Measures:

  • Feedstock Purification: Implement a purification train for your 1,3-butadiene and solvent. This may include passing them through columns of activated alumina, molecular sieves, or a deoxo catalyst to remove water, oxygenates, and other polar impurities.

  • Strict Inert Atmosphere: Employ rigorous Schlenk line or glovebox techniques to prevent exposure of the catalyst and reaction mixture to air and moisture.

Question 2: How can I confirm that catalyst poisoning is the cause of deactivation?

Answer: Characterizing the deactivated catalyst can provide direct evidence of poisoning.

Analytical Workflow for a Deactivated Catalyst:

A Collect Deactivated Catalyst Sample B Wash with Anhydrous Solvent (e.g., Toluene) A->B C Dry Under Vacuum B->C D Elemental Analysis (XRF or ICP-MS) C->D E Surface Analysis (XPS) C->E F Identify Foreign Elements (e.g., S, N, O) D->F G Determine Oxidation State of Titanium E->G

Caption: Workflow for the analysis of a deactivated catalyst sample.

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can identify the elemental composition of the catalyst surface and the oxidation state of the titanium. The presence of elements like sulfur, nitrogen, or an unusually high oxygen content is a strong indicator of poisoning. A shift in the binding energy of the titanium peaks can indicate a change in its oxidation state due to interaction with poisons.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or X-ray Fluorescence (XRF): These bulk elemental analysis techniques can quantify the presence of poisoning elements in the catalyst.

B. Fouling and Coking: A Physical Barrier

Question 3: My reaction rate starts strong but then gradually decreases over time, and I observe the formation of solid byproducts. What is happening?

Answer: This behavior is characteristic of catalyst fouling, most commonly through the formation of carbonaceous deposits, or "coke," on the catalyst surface. In the context of butadiene trimerization, these deposits are typically oligomeric or polymeric butadiene species that block the active sites and pores of the catalyst.[1]

Mechanism of Coke Formation:

Butadiene, being a highly reactive diene, can undergo side reactions, especially at higher temperatures or with prolonged reaction times, leading to the formation of higher oligomers and polymers. These can precipitate on the catalyst surface, physically blocking access to the active titanium centers.

Troubleshooting and Diagnostic Protocol:

  • Visual Inspection:

    • Action: Carefully observe the appearance of the catalyst after the reaction. A change in color (e.g., from a light suspension to a dark, tarry solid) is a strong indication of coking.

    • Rationale: Visual evidence is often the first and simplest diagnostic tool.

  • Temperature Profile Monitoring:

    • Action: Monitor the temperature of the reaction mixture closely. Localized "hot spots" can accelerate the rate of side reactions leading to coke formation.

    • Rationale: Poor heat dissipation can lead to runaway polymerization and coking.

  • Analysis of Byproducts:

    • Action: Analyze the reaction mixture for the presence of higher molecular weight oligomers and polymers using techniques like Gel Permeation Chromatography (GPC).

    • Rationale: The presence of a significant polymer fraction confirms that side reactions are occurring.

Preventative Measures:

  • Optimize Reaction Temperature: The cyclotrimerization of butadiene is typically carried out in a temperature range of 40-80°C.[2] Operating at the lower end of the optimal temperature range can help to minimize the formation of polymeric byproducts.

  • Control Residence Time: In a continuous process, ensure that the residence time is optimized to maximize CDT production while minimizing the formation of higher oligomers.

  • Maintain Proper Stirring: Good agitation is essential for efficient heat and mass transfer, which helps to prevent localized overheating and high concentrations of butadiene that can lead to polymerization.

Question 4: How can I confirm and characterize the coke on my deactivated catalyst?

Answer: Several analytical techniques can be used to confirm and characterize carbonaceous deposits.

Analytical Workflow for a Coked Catalyst:

A Collect Coked Catalyst Sample B Wash and Dry A->B C Thermogravimetric Analysis (TGA) B->C D Scanning Electron Microscopy (SEM) B->D E BET Surface Area Analysis B->E F Quantify Carbonaceous Deposits C->F G Visualize Surface Morphology Changes D->G H Measure Reduction in Surface Area and Pore Volume E->H

Caption: Analytical workflow for characterizing a coked catalyst.

  • Thermogravimetric Analysis (TGA): Heating the catalyst in an oxidizing atmosphere and monitoring the weight loss can quantify the amount of carbonaceous material present.

  • Scanning Electron Microscopy (SEM): SEM can be used to visualize the morphology of the catalyst particles and observe the presence of deposits on the surface.

  • BET Surface Area Analysis: A significant decrease in the surface area and pore volume of the catalyst compared to the fresh catalyst is a strong indication of pore blockage by coke.

C. Thermal Degradation and Sintering: A Loss of Structure

Question 5: I am operating at a higher temperature to increase the reaction rate, but I'm seeing a loss of activity over time. Could the catalyst be degrading?

Answer: Yes, operating at excessively high temperatures can lead to thermal degradation of the catalyst. For Ziegler-Natta catalysts, this can manifest as sintering of the active metal particles or changes in the structure of the support material.[1] While the typical operating temperatures for CDT synthesis (40-80°C) are generally not considered extreme, localized hot spots or temperature excursions can cause thermal damage.[2]

Mechanisms of Thermal Degradation:

  • Sintering: At elevated temperatures, the small, highly active titanium species on the catalyst surface can migrate and agglomerate into larger, less active particles. This results in a decrease in the number of accessible active sites.

  • Support Transformation: The support material (if used) can undergo structural changes at high temperatures, leading to a collapse of the pore structure and a loss of surface area.

Troubleshooting and Diagnostic Protocol:

  • Review Operating Temperatures:

    • Action: Carefully review your reaction temperature data. Look for any evidence of temperature spikes or prolonged operation above the recommended range.

    • Rationale: Correlating temperature excursions with a loss of activity can point to thermal degradation.

  • Catalyst Characterization:

    • Action: Analyze the deactivated catalyst using techniques like Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD).

    • Rationale: TEM can be used to visualize the size of the titanium particles and identify sintering. XRD can detect changes in the crystalline structure of the catalyst.

Preventative Measures:

  • Strict Temperature Control: Implement robust temperature control systems to maintain the reaction within the optimal temperature window and prevent hot spots.

  • Catalyst Selection: Choose a catalyst system that is known to have good thermal stability.

III. Catalyst Regeneration

While prevention is the best strategy, in some cases, a deactivated catalyst can be regenerated to restore some of its activity.

Question 6: Can I regenerate my deactivated catalyst?

Answer: The feasibility of regeneration depends on the deactivation mechanism.

  • Poisoning: If the poisoning is reversible (i.e., the poison is weakly adsorbed), it may be possible to remove the poison by washing the catalyst with a suitable solvent or by a mild thermal treatment. However, many poisons bind irreversibly, making regeneration difficult.

  • Coking: Coke deposits can often be removed by a controlled oxidation (burning) in a stream of air or a mixture of an inert gas and oxygen. This must be done carefully to avoid excessive temperatures that could cause thermal damage to the catalyst.

  • Thermal Degradation: Sintering is generally an irreversible process, and a thermally degraded catalyst usually cannot be regenerated.

A common approach for regenerating coked catalysts involves a carefully controlled calcination process. However, for the sensitive Ziegler-Natta catalysts used in CDT synthesis, this can be challenging and may lead to further deactivation if not performed correctly. Consultation with the catalyst manufacturer is highly recommended before attempting any regeneration procedure.

IV. Summary of Best Practices for Minimizing Catalyst Deactivation

Deactivation MechanismPreventative Measures
Poisoning - Rigorous purification of 1,3-butadiene and solvent. - Use of high-purity inert gases. - Regular leak testing of the reactor system.
Fouling/Coking - Operate within the optimal temperature range (40-80°C). - Optimize residence time to minimize byproduct formation. - Ensure efficient agitation for good heat and mass transfer.
Thermal Degradation - Implement precise temperature control to avoid hot spots and excursions. - Select a catalyst with proven thermal stability.

By understanding the mechanisms of catalyst deactivation and implementing a systematic approach to troubleshooting and prevention, researchers and scientists can significantly improve the efficiency, reliability, and cost-effectiveness of 1,5,9-cyclododecatriene synthesis.

V. References

  • 1,5,9-CYCLODODECATRIENE COMPOSITION AND CONTINUOUS PREPARATION METHOD THEREFOR - European Patent Office. (2021). EP 4238952 A1.

  • The Technical Synthesis of 1,5,9-Cyclododecatriene Revisited: Surprising By-products from a Venerable Industrial Process - ResearchGate. (n.d.).

  • CN105693455A - Synthetic method for 1,5,9-cyclododecatriene - Google Patents. (n.d.).

  • Technical Synthesis of 1,5,9-Cyclododecatriene Revisited: Surprising Byproducts from a Venerable Industrial Process | The Journal of Organic Chemistry. (2019).

  • Method for reducing catalyst activity loss of Ziegler-Natta catalysts - Google Patents. (n.d.).

  • Diagnosis of Industrial Catalyst Deactivation by Surface Characterization Techniques. (1994).

  • Technical Synthesis of 1,5,9-Cyclododecatriene Revisited: Surprising Byproducts from a Venerable Industrial Process - PubMed. (2019).

  • WO2019190949A1 - Ziegler-natta catalyst deactivation and neutralization - Google Patents. (n.d.).

  • Ziegler–Natta catalyst - Wikipedia. (n.d.).

  • Recent developments in Ziegler-Natta catalysts for olefin polymerization and their processes. (1988).

  • Study of Catalyst Deactivation in Three Different Industrial Processes - DiVA. (2007).

  • 599e Use of Computational Fluid Dynamics for Catalyst Deactivation at Commercial Plants. (n.d.).

  • About mechanism and model of deactivation of Ziegler–Natta polymerization catalysts. (2005).

  • Special Issue : Advances in Ziegler-Natta Type Catalysts for Olefin Polymerization - MDPI. (n.d.).

  • Trimerization of butadiene - US3523980A - Google Patents. (n.d.).

  • HEALTH EFFECTS - Toxicological Profile for 1,3-Butadiene - NCBI Bookshelf. (n.d.).

  • Transition state search and characterization of a Ziegler Natta Catalyst - SCM. (n.d.).

  • (PDF) Study of Catalyst Deactivation in Three Different Industrial Processes - ResearchGate. (n.d.).

  • 1,3-Butadiene | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. (n.d.).

  • Heterogeneous Catalyst Deactivation and Regeneration: A Review - MDPI. (n.d.).

  • 1,3-Butadiene - Development Support Document. (2015).

  • About mechanism and model of deactivation of Ziegler–Natta polymerization catalysts - ResearchGate. (n.d.).

  • Report on Carcinogens, Fifteenth Edition - 1,3-Butadiene - National Toxicology Program. (n.d.).

  • Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. (2020).

  • 1,3-Butadiene: Toxicity and Carcinogenicity in Laboratory Animals and in Humans. (1992).

Sources

Technical Support Center: Purification of trans,trans,trans-1,5,9-Cyclododecatriene (t,t,t-CDT)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket ID: CDT-PUR-001 Subject: Advanced Purification Strategies for Crude t,t,t-CDT[1]

Introduction: The "Solid" Truth About CDT

Welcome to the technical support hub for cyclododecatriene. If you are working with trans,trans,trans-1,5,9-cyclododecatriene (t,t,t-CDT), you are likely facing a common paradox: your crude material is a liquid, but your target product is a solid.[1]

Unlike its isomers (cis,trans,trans or cis,cis,trans), which remain liquid at freezing temperatures, pure t,t,t-CDT has a melting point of 34 °C .[1] This physical property is not just a data point; it is the cornerstone of your purification strategy.[1] If your product isn't solidifying at room temperature, you have significant isomer contamination.[1]

This guide moves beyond standard textbook answers to address the specific "in-the-trenches" challenges of purifying this cyclic trimer.

Module 1: Diagnostic & Quick Fixes (FAQ)

Q: My "purified" CDT is a slushy liquid at 20°C. Is it wet? A: Unlikely. It is almost certainly contaminated with the cis,trans,trans isomer.[1]

  • The Science: The t,t,t isomer melts at ~34°C. The cis,trans,trans isomer melts at -18°C [1].[1] Even small amounts of the cis isomer act as a powerful melting point depressant (eutectic impurity).

  • The Fix: Do not re-distill to separate isomers; their boiling points are too close (<5°C difference). Proceed immediately to Module 3 (Crystallization) .

Q: The distillate solidified inside my condenser and caused a pressure spike. What happened? A: You successfully distilled the t,t,t isomer, but your condenser water was too cold.

  • The Science: Because t,t,t-CDT melts at 34°C, standard tap water (15-20°C) in a condenser will freeze the vapor on contact, plugging the path.[1]

  • The Fix: Use a recirculating chiller set to 40-45°C for the condenser coolant, or use an air condenser with a heat gun standby.[1]

Q: My product is yellow. Is this normal? A: No. Pure CDT is colorless.[1][2]

  • The Cause: Yellowing usually indicates oxidation (epoxide formation) or residual catalyst (Ti/Al or Ni complexes).

  • The Fix: Perform an acid wash (Module 4) followed by distillation under strict Nitrogen/Argon atmosphere.

Module 2: The "Rough Cut" – Distillation Strategy

Goal: Remove oligomers (dimers, polymers) and catalyst residues.[1] Warning: Distillation cannot effectively separate the t,t,t isomer from cis isomers due to overlapping vapor pressures.[1]

The Protocol: Vacuum Fractionation
ParameterSpecificationReason
Pressure < 10 mbar (High Vacuum)Minimize thermal polymerization risk.[1]
Pot Temp < 160 °CPrevent thermal degradation/isomerization.[1]
Condenser Temp > 40 °C CRITICAL: Prevents product freezing/clogging.
Receiver Warm water bathKeeps distillate liquid for handling.

Step-by-Step:

  • Inertion: Flush the entire system with

    
    .[1] CDT oxidizes to epoxides upon air exposure.[1]
    
  • Foreshot (Lights): Collect the first fraction (up to ~60°C at 10 mbar). This contains unreacted butadiene, solvent (benzene/toluene), or vinylcyclohexene (VCH).[1]

  • Main Fraction (Heart Cut): Collect the fraction boiling at ~100-110°C (at 10 mbar) [2].

    • Observation: If the distillate freezes in the receiver, you have high t,t,t content.[1]

  • Residue (Heavies): Stop when pot temperature rises sharply. The residue contains C16+ oligomers and catalyst salts.[1]

Module 3: The Gold Standard – Crystallization

Goal: Isolate >99% t,t,t-CDT by leveraging its high melting point. Method: Melt Crystallization or Solvent Recrystallization.

Decision Logic: Which Method?

PurificationLogic Start Crude CDT Mixture StateCheck State at 20°C? Start->StateCheck Liquid Liquid (High Isomer Impurity) StateCheck->Liquid Fluid SolidSlush Solid/Slush (High t,t,t Content) StateCheck->SolidSlush Hard/Waxy Distill Vacuum Distillation (Remove Oligomers) Liquid->Distill Clean up first SolventCryst Solvent Recrystallization (Ethanol/Methanol) SolidSlush->SolventCryst Alternative MeltCryst Melt Crystallization (Sweating) SolidSlush->MeltCryst Preferred (No Solvent) Distill->SolventCryst Enrich t,t,t

Figure 1: Decision matrix for selecting the appropriate purification workflow.[1]

Protocol A: Solvent Recrystallization (For Liquid Crudes)

Best for removing significant amounts of cis-isomers.[1]

  • Solvent: Hot Ethanol (EtOH) or Methanol (MeOH).[1] t,t,t-CDT is soluble in hot alcohols but crystallizes out upon cooling [3].[1]

  • Dissolution: Dissolve the crude distillate in the minimum amount of boiling EtOH under

    
    .
    
  • Cooling: Allow to cool slowly to room temperature, then refrigerate at 0°C.

  • Filtration: The t,t,t isomer will form white needles/plates.[1] The liquid cis isomers remain in the mother liquor.[1]

  • Wash: Wash crystals with cold (-20°C) EtOH.

Protocol B: Static Melt Crystallization (For Solid Crudes)

Best for high-purity polishing (>95% starting purity) without solvents.[1]

  • Melt: Heat the crude mass to 40°C until fully liquid.

  • Slow Freeze: Lower temperature slowly (1°C/hour) to 25°C. Pure t,t,t crystals will nucleate on the vessel walls.[1]

  • Sweating: Once solidified, slowly raise the temperature to 32°C. Impurities (eutectics with lower melting points) will liquefy first and "sweat" out of the crystal lattice.

  • Drain: Drain the liquid sweat fraction.[1] The remaining solid is ultra-pure t,t,t-CDT.[1]

Module 4: Catalyst Removal (Pre-Purification)

If your crude is fresh from the reactor (Ziegler-Natta or Nickel catalyzed), it contains reactive metals.[1] Distilling directly can lead to hazardous exotherms or product degradation.[1]

The "Acid Quench" Protocol:

  • Quench: Pour the reaction mixture into dilute aqueous HCl (10%) or dilute

    
    . This hydrolyzes the Al/Ti/Ni complexes.[1]
    
  • Phase Cut: Separate the organic layer.[1]

  • Wash: Wash organic layer with:

    • Water (2x)

    • Saturated

      
       (to neutralize acid)[1]
      
    • Brine[1][3]

  • Dry: Dry over anhydrous

    
     before distillation.
    
Summary of Physical Properties for Identification
IsomerMelting PointBoiling PointState (20°C)
trans,trans,trans 34 °C 237-240 °C Solid
cis,trans,trans-18 °C~237 °CLiquid
cis,cis,trans< -20 °C~235 °CLiquid
References
  • Ullmann's Encyclopedia of Industrial Chemistry . "Cyclododecatriene, Cyclooctadiene, and 4-Vinylcyclohexene".[1] Wiley-VCH.[1][2] [1]

  • Sigma-Aldrich . "this compound Product Specification & Properties".[1][4] [1][5]

  • Organic Syntheses . "Cyclododecatriene Synthesis and Purification". Org. Synth. 1963, 43,[1] 31.

  • NIST Chemistry WebBook . "1,5,9-Cyclododecatriene Thermochemical Data".[1]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Cyclodextrin (CDT) Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodextrins (CDTs) are valuable tools in drug delivery and other biomedical applications due to their ability to form inclusion complexes with a wide range of molecules.[1][2][3] The functionalization of CDTs is often a necessary step to either enhance their properties or to conjugate them to other molecules of interest, such as targeting ligands or imaging agents.[3][4] However, achieving high conversion rates in CDT functionalization can be challenging due to the unique chemical nature of these macrocycles.[5][6] This guide provides a structured approach to troubleshooting common issues encountered during CDT functionalization, with a focus on identifying the root causes of low conversion rates and offering practical solutions.

Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: My reaction shows very little to no product formation. Where do I start?

A: First, verify the quality and reactivity of your starting materials and reagents. Ensure your CDT is thoroughly dried, as water can interfere with many reactions. Check the purity of your solvent and ensure it is anhydrous if required by the reaction chemistry. Finally, confirm that your reaction conditions (temperature, atmosphere) are appropriate for the specific functionalization you are performing.

Q2: I'm getting a complex mixture of products instead of a single functionalized CDT. What's the most likely cause?

A: This is a common issue and is often due to a lack of regioselectivity in the reaction, leading to functionalization at multiple hydroxyl groups (C2, C3, and C6).[5][6] The stoichiometry of your reagents is a critical factor. Using a significant excess of the functionalizing agent will favor polysubstitution.

Q3: How can I selectively functionalize the C6 primary hydroxyl group?

A: The primary hydroxyl groups at the C6 position are the most nucleophilic and generally the most reactive, making them the easiest to functionalize selectively under controlled conditions.[5][6][7] Key strategies include using a precise 1:1 molar ratio of CDT to the electrophilic reagent and running the reaction at a low temperature to minimize the reactivity of the secondary hydroxyls.

Q4: My functionalized CDT is difficult to purify. What are the best methods?

A: Purification of CDT derivatives can be challenging due to the similar properties of the starting material and the various functionalized products.[8][9] Reversed-phase column chromatography is often the most effective method for separating monosubstituted CDTs from unreacted CDT and polysubstituted byproducts.[10] In some cases, precipitation or crystallization can also be effective.[11]

In-Depth Troubleshooting Guides

Problem 1: Low or No Conversion of the Starting Cyclodextrin

Probable Cause 1: Inactive or Insufficient Reagents

  • Causality: The functionalizing agent (e.g., tosyl chloride, an alkyl halide) may have degraded due to improper storage or be of insufficient purity. The base used to activate the CDT hydroxyls or to scavenge acid byproducts might be weak or used in insufficient quantity.

  • Recommended Action:

    • Verify Reagent Quality: Use freshly opened or purified reagents. If possible, test the activity of the functionalizing agent on a simpler alcohol to confirm its reactivity.

    • Optimize Stoichiometry: While a 1:1 ratio is often targeted for monosubstitution, a slight excess (1.1-1.5 equivalents) of the functionalizing agent may be necessary to drive the reaction to completion. However, be mindful that a large excess will promote polysubstitution.

    • Choice and Amount of Base: For reactions requiring a base, ensure it is strong enough to deprotonate the CDT hydroxyls and is used in at least a stoichiometric amount. For example, in tosylation reactions, pyridine is often used as both the base and solvent.[7]

Probable Cause 2: Suboptimal Reaction Conditions

  • Causality: The reaction temperature may be too low, leading to slow kinetics, or the reaction time may be insufficient. The chosen solvent may not be appropriate for dissolving the reactants or for the reaction mechanism.

  • Recommended Action:

    • Temperature and Time Study: If the reaction is known to be slow, consider increasing the temperature in small increments (e.g., 10 °C). Monitor the reaction progress over a longer period.

    • Solvent Selection: Ensure your CDT and reagents are soluble in the chosen solvent. For many CDT functionalizations, polar aprotic solvents like DMF or DMSO are effective.[6][12]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting CDT and the formation of the product. This will give you a clearer picture of whether the reaction is proceeding, stalled, or complete.

Probable Cause 3: Presence of Water

  • Causality: Cyclodextrins are hygroscopic and can retain a significant amount of water. Water can compete with the CDT hydroxyls for the functionalizing agent, leading to its hydrolysis and low conversion rates.

  • Recommended Action:

    • Drying the Cyclodextrin: Thoroughly dry the CDT under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours before use.

    • Anhydrous Solvents: Use anhydrous solvents, especially for moisture-sensitive reactions.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

Problem 2: Predominance of Polysubstituted Products

Probable Cause 1: Incorrect Stoichiometry

  • Causality: Using a significant excess of the functionalizing agent is the most common reason for polysubstitution. Once one hydroxyl group has reacted, the others remain available for further reaction.

  • Recommended Action:

    • Control Molar Ratios: For monosubstitution, use a molar ratio of CDT to the functionalizing agent as close to 1:1 as possible. It may be beneficial to start with a slight excess of CDT to ensure the complete consumption of the more easily separable functionalizing agent.

    • Slow Addition of Reagent: Instead of adding the functionalizing agent all at once, add it dropwise to the reaction mixture over a prolonged period. This helps to maintain a low concentration of the reagent at any given time, favoring monosubstitution.

Probable Cause 2: High Reaction Temperature

  • Causality: Higher temperatures increase the reactivity of the less reactive secondary hydroxyl groups at the C2 and C3 positions, leading to a loss of selectivity and the formation of multiple products.[5]

  • Recommended Action:

    • Lower the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to enhance the selectivity for the more reactive C6 primary hydroxyls.

Problem 3: Difficulty in Product Purification and Isolation

Probable Cause 1: Ineffective Chromatographic Separation

  • Causality: The polarity difference between unreacted CDT, monosubstituted CDT, and polysubstituted CDTs can be small, making separation by normal-phase chromatography difficult.

  • Recommended Action:

    • Reversed-Phase Chromatography: Utilize reversed-phase HPLC or flash chromatography. The addition of the functional group often increases the hydrophobicity of the CDT, allowing for separation on a C18 or similar column.

    • Gradient Elution: Employ a gradient elution method, for example, starting with a high concentration of water and gradually increasing the proportion of an organic solvent like methanol or acetonitrile.

Probable Cause 2: Product Precipitation or Insolubility

  • Causality: The functionalization can alter the solubility of the CDT, sometimes making it less soluble in the reaction solvent or common purification solvents.[3]

  • Recommended Action:

    • Solvent Screening: Perform small-scale solubility tests with the crude product in a variety of solvents to find a suitable system for purification or extraction.

    • Change in pH: If the functional group is ionizable, adjusting the pH of the solution can significantly alter the product's solubility.[3]

Key Experimental Protocols

Protocol 1: General Procedure for Monitoring CDT Functionalization by TLC
  • Prepare the TLC Plate: Use silica gel 60 F254 plates.

  • Spotting: Dissolve small aliquots of your reaction mixture and starting CDT in a suitable solvent (e.g., methanol). Spot them on the TLC plate.

  • Eluent System: A common mobile phase for CDT derivatives is a mixture of acetonitrile and water or methanol and water. The optimal ratio will depend on the specific functionalization.

  • Development: Place the TLC plate in a chamber saturated with the eluent and allow it to develop.

  • Visualization:

    • First, view the plate under a UV lamp (254 nm) if your functional group is UV-active.

    • Then, stain the plate. A common stain for CDTs is a ceric ammonium molybdate solution followed by gentle heating. The CDT and its derivatives will appear as dark spots.

  • Analysis: Compare the Rf values of the spots in the reaction mixture to the starting material. The formation of a new spot with a different Rf indicates product formation.

Protocol 2: General Mono-6-tosylation of β-Cyclodextrin

This protocol is a general guideline and should be optimized for specific needs.

  • Drying: Dry β-cyclodextrin (1 equivalent) under vacuum at 90°C for at least 4 hours.

  • Dissolution: Dissolve the dried β-CDT in anhydrous pyridine at 0 °C under a nitrogen atmosphere.

  • Reagent Addition: Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous pyridine to the CDT solution over 1-2 hours.

  • Reaction: Allow the reaction to stir at 0 °C for 24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, quench it by adding cold water.

  • Purification: Purify the product by reversed-phase column chromatography.

Data Tables

ParameterRecommended Value/RangeRationale
CDT:Reagent Molar Ratio (Monosubstitution) 1:1 to 1:1.5Minimizes polysubstitution while driving the reaction.
Reaction Temperature 0 °C to room temperatureLower temperatures favor selective functionalization of the C6-OH.
Solvents DMF, DMSO, PyridineGood solubility for CDTs and many reagents.
Drying of CDT 80-100 °C under vacuumEssential to remove water which can cause side reactions.

Diagrams

Troubleshooting_Workflow cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_water Contamination Issues start Low Conversion Rate Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_water Assess for Water Contamination start->check_water reagent_inactive Inactive/Degraded Reagent? check_reagents->reagent_inactive stoichiometry_issue Incorrect Stoichiometry? check_reagents->stoichiometry_issue temp_time_issue Suboptimal Temp/Time? check_conditions->temp_time_issue solvent_issue Poor Solvent Choice? check_conditions->solvent_issue water_present Water Present? check_water->water_present solution_reagent Use fresh reagents. Confirm activity. reagent_inactive->solution_reagent solution_stoichiometry Adjust molar ratios. Use slight excess of one reagent. stoichiometry_issue->solution_stoichiometry solution_temp_time Optimize temperature. Increase reaction time. temp_time_issue->solution_temp_time solution_solvent Screen for better solvents. Ensure solubility. solvent_issue->solution_solvent solution_water Thoroughly dry CDT. Use anhydrous solvents. Inert atmosphere. water_present->solution_water

Caption: Troubleshooting workflow for low conversion rates in CDT functionalization.

Regioselectivity_Control goal Goal: Monofunctionalization at C6-OH control_stoichiometry Control Stoichiometry goal->control_stoichiometry control_temperature Control Temperature goal->control_temperature control_addition Control Reagent Addition goal->control_addition stoichiometry_details Use ~1:1 molar ratio of CDT to functionalizing agent. control_stoichiometry->stoichiometry_details outcome Increased Yield of Monosubstituted Product control_stoichiometry->outcome temperature_details Lower reaction temperature (e.g., 0 °C) to decrease reactivity of C2/C3-OH. control_temperature->temperature_details control_temperature->outcome addition_details Add functionalizing agent slowly/dropwise to the reaction. control_addition->addition_details control_addition->outcome

Caption: Key parameters for controlling regioselectivity in CDT functionalization.

References

  • Functionalization of Cyclodextrins. Encyclopedia.pub. (2023-10-17). Available at: [Link]

  • Experimental Characterization of the Association of β-Cyclodextrin and Eight Novel Cyclodextrin Derivatives with Two Guest Compounds. PMC. Available at: [Link]

  • Comparison of cyclodextrin derivatives and their properties. ResearchGate. Available at: [Link]

  • Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology (JPST). Available at: [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. Available at: [Link]

  • US5569756A - Purification of chemically modified cyclodextrins. Google Patents.
  • Synthesis and Characterization of β-Cyclodextrin Functionalized Ionic Liquid Polymer as a Macroporous Material for the Removal of Phenols and As(V). PMC. (2013-12-23). Available at: [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]

  • Synthesis, separation, and purification of glucosyl-β-cyclodextrin by one-pot method. National Library of Medicine. Available at: [Link]

  • β-Cyclodextrin Materials for Water Purification. Chemistry at Illinois. (2017-11-16). Available at: [Link]

  • How to maximize encapsulation efficiency of a drug in cyclodextrins? ResearchGate. (2023-03-17). Available at: [Link]

  • Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube. (2025-04-06). Available at: [Link]

  • Optimization of an mRNA vaccine assisted with cyclodextrin-polyethyleneimine conjugates. National Library of Medicine. Available at: [Link]

  • Cyclodextrin purification (Part 2): Method transfer and purification. LabRulez LCMS. Available at: [Link]

  • Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications. PMC. Available at: [Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. MDPI. Available at: [Link]

  • Optimization of sulfobutyl-ether-β-cyclodextrin levels in oral formulations to enhance progesterone bioavailability. NSF Public Access Repository. (2021-01-23). Available at: [Link]

  • Controlling cyclodextrin host-guest complexation in water with dynamic pericyclic chemistry. Nature. (2025-12-26). Available at: [Link]

  • Synthesis scheme for the conjugation of the different cyclodextrins 4,... ResearchGate. Available at: [Link]

  • Effects of β-Cyclodextrin Addition and Temperature on the Modulation of Hydrophobic Interactions in Aqueous Solutions of an Associative Alginate. ACS Publications. Available at: [Link]

  • Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. PMC. Available at: [Link]

  • Solving the puzzle of 2-hydroxypropyl β-cyclodextrin: Detailed assignment of the substituent distribution by NMR spectroscopy. PubMed. (2024-08-15). Available at: [Link]

  • How to characterize Beta-Cycodextrin Inclusion complex, as percentage converted? ResearchGate. (2017-01-06). Available at: [Link]

Sources

Validation & Comparative

Distinguishing Geometric Isomers: A GC-MS Guide to Resolving t,t,t-CDT and cis,trans,trans-CDT

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and chemical synthesis, the precise characterization of isomeric purity is a cornerstone of quality control and mechanistic understanding. Cyclododecatriene (CDT), a key intermediate in the production of polymers like Nylon-12, presents a common analytical challenge in the form of its geometric isomers.[1] While structurally similar, the spatial arrangement of the double bonds in (E,E,E)-1,5,9-cyclododecatriene (trans,trans,trans-CDT or t,t,t-CDT) and (Z,E,E)-1,5,9-cyclododecatriene (cis,trans,trans-CDT or c,t,t-CDT) imparts distinct physical and chemical properties that can be effectively resolved and identified using Gas Chromatography-Mass Spectrometry (GC-MS).

This guide provides an in-depth, experience-driven comparison of these two critical isomers, detailing the experimental nuances of their GC-MS analysis. We will explore the causality behind methodological choices, from sample preparation to the interpretation of mass spectra, to equip you with a robust framework for their differentiation.

The Analytical Challenge: Why Distinguish t,t,t-CDT from c,t,t-CDT?

In typical industrial syntheses of 1,5,9-cyclododecatriene, the cis,trans,trans isomer is the major product, often comprising over 98% of the mixture.[2] The trans,trans,trans isomer is usually present as a minor component, typically around 1%.[2] The ability to accurately separate and quantify these isomers is crucial for several reasons:

  • Process Optimization: The isomeric ratio can be indicative of the catalytic conditions used in the trimerization of butadiene.[1] Monitoring this ratio allows for fine-tuning of the synthesis to achieve the desired product distribution.

  • Polymer Properties: The geometry of the CDT monomer can influence the properties of the resulting polymer. Therefore, controlling the isomeric purity of the starting material is essential for ensuring the final product's performance characteristics.

  • Regulatory Compliance: For applications in regulated industries, such as pharmaceuticals or materials with human contact, precise characterization of all components, including isomers, is often a requirement.

The Solution: A Two-Fold Approach with GC-MS

Gas Chromatography-Mass Spectrometry is the ideal technique for this challenge as it provides two orthogonal dimensions of data for each analyte:

  • Gas Chromatography (GC): This separates the isomers based on their different physical properties, primarily their boiling points and interactions with the stationary phase of the GC column. This results in different retention times (RT) for each isomer.

  • Mass Spectrometry (MS): This provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. The fragmentation pattern can be used as a chemical fingerprint to confirm the identity of each separated isomer.

Below is a workflow illustrating the process of distinguishing t,t,t-CDT from c,t,t-CDT using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample CDT Isomer Mixture Dilution Dilute in Hexane (approx. 10 µg/mL) Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Inject into GC Vial->Injection Separation GC Separation (Restek Rxi-5SilMS column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection Chromatogram Chromatogram (Retention Time) Detection->Chromatogram MassSpectra Mass Spectra (Fragmentation Pattern) Detection->MassSpectra Identification Isomer Identification Chromatogram->Identification MassSpectra->Identification

Caption: GC-MS workflow for the separation and identification of CDT isomers.

Experimental Protocol: A Self-Validating System

The following protocol is based on established methods for the analysis of cyclododecatriene and its byproducts and is designed to provide clear, reproducible results.[2]

Sample Preparation

The goal of sample preparation is to introduce a representative aliquot of the sample into the GC-MS system in a suitable solvent and at an appropriate concentration.

  • Protocol:

    • Accurately weigh approximately 1 mg of the CDT isomer mixture.

    • Dissolve the sample in 100 mL of a volatile, non-polar solvent such as hexane or dichloromethane to achieve a final concentration of approximately 10 µg/mL.

    • Transfer the solution to a 2 mL glass autosampler vial.

  • Causality:

    • A concentration of 10 µg/mL is chosen to avoid overloading the GC column, which can lead to peak broadening and poor resolution.

    • Hexane is an ideal solvent as it is volatile and will not interfere with the analysis of the less volatile CDT isomers. It is also compatible with the non-polar stationary phase of the recommended GC column.

    • Using glass vials is critical to prevent leaching of plasticizers that could interfere with the analysis.[3]

GC-MS Instrumentation and Parameters

The choice of GC column and temperature program is critical for achieving baseline separation of the isomers. A standard non-polar column is often sufficient.

  • Instrumentation:

    • Gas Chromatograph: Agilent 6890N or equivalent.

    • Mass Spectrometer: Agilent 5975 Inert XL Mass Selective Detector or equivalent.

    • GC Column: Restek Rxi-5SilMS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 3 minutes.

      • Ramp: 5 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Injection Volume: 1 µL (splitless injection).

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-200.

  • Causality:

    • The Rxi-5SilMS column is a low-polarity phase that separates compounds primarily based on their boiling points and, to a lesser extent, their polarity. This is ideal for separating geometric isomers.

    • The slow temperature ramp of 5 °C/min allows for sufficient interaction time with the stationary phase, enhancing the separation between the closely eluting isomers.

    • Electron ionization at 70 eV is a standard, high-energy ionization technique that produces reproducible fragmentation patterns, which are essential for library matching and structural confirmation.

Data Analysis: Distinguishing by Retention Time and Fragmentation

The data from the GC-MS analysis will allow for the unambiguous identification of t,t,t-CDT and c,t,t-CDT.

Gas Chromatographic Separation

Based on the principles of gas chromatography, the two isomers are expected to elute at different times.

  • Expected Elution Order: On a non-polar column like the Rxi-5SilMS, the elution order is primarily governed by boiling point. The more symmetrical trans,trans,trans isomer is expected to have a slightly more compact structure and potentially a lower boiling point than the less symmetrical cis,trans,trans isomer. This would lead to t,t,t-CDT eluting before c,t,t-CDT . While counterintuitive given that t,t,t-CDT is a solid at room temperature (due to efficient crystal lattice packing), its boiling point is expected to be slightly lower.

Mass Spectrometric Identification

While both isomers will have the same molecular ion peak at m/z 162, their fragmentation patterns may show subtle but significant differences. The mass spectrum for c,t,t-CDT is available in the NIST database.[4] A theoretical fragmentation for t,t,t-CDT can be proposed based on its structure.

  • Molecular Ion: Both isomers will exhibit a molecular ion (M+) peak at m/z 162 , corresponding to the molecular weight of C12H18.

  • Key Fragmentation Pathways: The fragmentation of these cyclic alkenes will likely involve rearrangements and the loss of hydrocarbon fragments. Common losses would be of ethylene (C2H4, 28 Da) and propylene (C3H6, 42 Da) fragments.

    • cis,trans,trans-CDT (Expected Fragmentation): The NIST spectrum for 1,5,9-cyclododecatriene (likely the c,t,t isomer) shows major fragments at m/z 67, 79, 81, 93, and 107 . The base peak is often observed at m/z 67 .

    • trans,trans,trans-CDT (Theoretical Fragmentation): Due to its higher symmetry, the t,t,t-CDT might exhibit a more stable molecular ion, leading to a relatively more intense peak at m/z 162 compared to the c,t,t isomer. The fragmentation pattern is expected to be qualitatively similar, as the same types of bonds are present. However, the relative intensities of the fragment ions may differ. The higher stability of the all-trans isomer might lead to a different distribution of fragment ions, potentially with a less pronounced base peak at m/z 67 and a more even distribution of other fragments.

Summary of Distinguishing Features

The following table summarizes the key expected differences in the GC-MS data for the two isomers.

Featuretrans,trans,trans-CDT (t,t,t-CDT)cis,trans,trans-CDT (c,t,t-CDT)
CAS Number 676-22-2706-31-0
Molecular Weight 162.27 g/mol 162.27 g/mol
Expected GC Elution Order Elutes earlierElutes later
Molecular Ion (M+) m/z 162 (potentially more intense)m/z 162
Key Fragment Ions (m/z) Expected at 67, 79, 81, 93, 10767, 79, 81, 93, 107
Base Peak Potentially m/z 67, but may be less dominantm/z 67

Conclusion

The differentiation of trans,trans,trans-CDT and cis,trans,trans-CDT is a readily achievable analytical task when a systematic GC-MS approach is employed. By leveraging a non-polar capillary GC column for chromatographic separation and electron ionization mass spectrometry for identification, researchers can confidently distinguish and quantify these critical geometric isomers. The key to a successful analysis lies not just in following a protocol, but in understanding the causal relationships between the chosen parameters and the resulting data. This guide provides a robust starting point for developing and validating a method for the analysis of cyclododecatriene isomers in your laboratory.

References

  • Butti, P. F., et al. (2019). Technical Synthesis of 1,5,9-Cyclododecatriene Revisited: Surprising Byproducts from a Venerable Industrial Process. The Journal of Organic Chemistry, 84(17), 11035-11043. [Link]

  • NIST. (n.d.). 1,5,9-Cyclododecatriene, (E,E,E)-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • Agilent Technologies. (2014). GC/MS Sample Preparation. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 1,5,9-Cyclododecatriene. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2023). Cyclododecatriene. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). trans,trans,trans-1,5,9-Cyclododecatrene. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 1,5,9-Cyclododecatriene, (1E,5E,9Z)-. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Restek. (n.d.). Rxi-5Sil MS Columns. Retrieved February 15, 2026, from [Link]

  • McMaster University. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2023). Cyclododecatriene. In Wikipedia. Retrieved February 15, 2026, from [Link]

Sources

Technical Guide: Raman Spectroscopy Signatures of Cyclododecatriene Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical directive for analytical chemists and process engineers involved in the characterization of cyclododecatriene (CDT) intermediates.

Executive Summary: The Isomer Challenge

In the industrial synthesis of Nylon-12 and dodecanedioic acid , 1,5,9-cyclododecatriene (CDT) is the critical intermediate produced via the trimerization of butadiene. This reaction yields a mixture of stereoisomers, primarily:

  • (E,E,E)-1,5,9-cyclododecatriene (trans,trans,trans-CDT or ttt-CDT)

  • (E,E,Z)-1,5,9-cyclododecatriene (cis,trans,trans-CDT or ctt-CDT)

  • (E,Z,Z)-1,5,9-cyclododecatriene (cis,cis,trans-CDT or cct-CDT)

Why differentiation matters:

  • Process Efficiency: The ttt-isomer is often the preferred substrate for subsequent selective hydrogenation or oxidation steps due to its symmetry and crystallinity.

  • Physical Handling: ttt-CDT is a solid at room temperature (MP ~34°C), while ctt-CDT and cct-CDT are liquids. Uncontrolled isomer ratios can lead to unexpected solidification in transfer lines.

  • Reaction Kinetics: Stereochemistry influences the rate of epoxidation and hydrogenation.

While GC-MS and NMR are standard for quantification, they are offline techniques requiring sample prep. Raman spectroscopy offers a unique advantage: it provides instant, non-destructive isomer identification based on the distinct vibrational signatures of cis vs. trans C=C bonds and molecular symmetry rules.

Theoretical Grounding: Symmetry & Selection Rules

To interpret the Raman data, one must understand the symmetry differences between the isomers.

IsomerPoint Group (Approx)Symmetry CharacteristicsSpectral Complexity
ttt-CDT

(Propeller)
High symmetry. Three equivalent trans double bonds.Simplified. Many vibrational modes are degenerate (overlap), resulting in fewer, sharper peaks.
ctt-CDT

or

Low symmetry. Mixed cis and trans bonds.[1][2][3]Complex. Loss of degeneracy leads to peak splitting and a "richer" fingerprint region.
ccc-CDT

(Crown/Saddle)
High symmetry. Three equivalent cis bonds.Simplified. Distinct from ttt due to cis vs trans peak positions.

The Raman Advantage (Polarizability): The C=C stretching mode (


) involves a significant change in polarizability, making it a strong  Raman scatterer. In contrast, symmetric trans double bonds often have a zero or small dipole change, making them weak or silent in IR. Thus, Raman is the superior tool for detecting the trans backbone of ttt-CDT. 

Raman Spectral Signatures

The differentiation relies on three primary spectral regions.[4]

A. The C=C Stretching Region (1600 – 1700 cm⁻¹)

This is the definitive identification zone.

  • ttt-CDT (All Trans):

    • Exhibits a single, intense, sharp band centered at 1670–1678 cm⁻¹ .

    • Mechanism:[3][4][5] The three chemically equivalent trans bonds vibrate in phase. The high symmetry prevents peak splitting.

  • ctt-CDT (Mixed):

    • Exhibits a broadened or split band profile.

    • Peak 1 (~1670 cm⁻¹): Contribution from the two trans bonds.

    • Peak 2 (~1658 cm⁻¹): Contribution from the single cis bond.

    • Note: Depending on resolution, this may appear as a main peak with a distinct low-frequency shoulder.

  • ccc-CDT (All Cis):

    • Dominant band shifted to lower frequency, typically 1650–1660 cm⁻¹ .

B. The Fingerprint Region (800 – 1400 cm⁻¹)
  • Ring Breathing (~700-800 cm⁻¹): ttt-CDT shows a clean, intense ring breathing mode due to its rigid, symmetric structure. ctt-CDT shows multiple weaker bands due to conformational flexibility.

  • C-H In-Plane Deformation (~1200-1400 cm⁻¹):

    • trans isomers have characteristic bands ~1300 cm⁻¹.

    • cis isomers often show additional bands ~1260 cm⁻¹.

C. Comparison Table: Raman Shift Data
Vibrational Modettt-CDT (Solid/Melt)ctt-CDT (Liquid)Diagnostic Value

Stretch
1674 ± 2 cm⁻¹ (Very Strong, Sharp)1670 cm⁻¹ (sh) + 1658 cm⁻¹ (Broad/Split)Primary. Sharpness indicates isomeric purity.

Op-def
~970 cm⁻¹ (Weak in Raman, Strong in IR)~970 cm⁻¹ + ~700-750 cm⁻¹Secondary. IR is better for this specific mode.
Ring Breathing Distinct band < 800 cm⁻¹ Multiple weak bandsConfirms symmetry/crystallinity.
Phase State Solid (sharp lattice modes < 200 cm⁻¹)Liquid (broad Rayleigh wing)Quick check for ttt solidification.

Experimental Protocol

Method: Rapid Isomer Discrimination

Objective: Determine if a batch of CDT is predominantly ttt (solid precursor) or mixed ctt (liquid byproduct).

Step 1: Instrument Configuration
  • Laser Source: 532 nm (Green) or 785 nm (NIR).

    • Note: 532 nm provides higher signal intensity for the C=C stretch but risks fluorescence if samples are oxidized/yellowed. 785 nm is safer for crude industrial samples.

  • Resolution: 4–5 cm⁻¹ (Sufficient to resolve the 1658/1674 split).

  • Power: 50–100 mW (Liquid), <20 mW (Solid ttt-CDT to prevent melting).

Step 2: Sample Preparation
  • For ttt-CDT (Solid): Place a small crystal on a glass slide or measure directly through a glass vial. Crucial: Do not use high laser power, or the sample will melt (MP 34°C), changing the lattice phonon spectrum (though the intramolecular C=C peaks remain).

  • For ctt-CDT (Liquid): Measure in a glass vial or using an immersion probe.

Step 3: Measurement & Analysis[4][6]
  • Acquire spectrum from 200 to 1800 cm⁻¹.

  • Baseline correct (airPLS or polynomial).

  • Zoom to 1600–1700 cm⁻¹.

  • Calculate Peak Width at Half Height (FWHM) of the C=C band.

    • FWHM < 15 cm⁻¹

      
       High purity ttt-CDT.
      
    • FWHM > 25 cm⁻¹ or Doublet

      
       Mixed isomer (ctt present).
      

Visualizations

Diagram 1: Isomer Identification Logic Flow

This decision tree illustrates the logic for classifying an unknown CDT sample.

CDT_Identification Start Unknown CDT Sample PhaseCheck Phase Check (Visual) Start->PhaseCheck Solid Solid (T < 30°C) PhaseCheck->Solid Crystalline Liquid Liquid (T < 30°C) PhaseCheck->Liquid Fluid RamanScan Raman Scan (1600-1700 cm⁻¹) Solid->RamanScan Liquid->RamanScan PeakAnalysis Analyze C=C Band Profile RamanScan->PeakAnalysis SharpPeak Single Sharp Peak ~1674 cm⁻¹ PeakAnalysis->SharpPeak SplitPeak Split/Broad Peak 1658 & 1670 cm⁻¹ PeakAnalysis->SplitPeak LowFreqPeak Shifted Peak ~1650 cm⁻¹ PeakAnalysis->LowFreqPeak ResultTTT ID: ttt-CDT (High Purity) SharpPeak->ResultTTT ResultCTT ID: ctt-CDT (Mixed Isomer) SplitPeak->ResultCTT ResultCCC ID: ccc-CDT (Rare) LowFreqPeak->ResultCCC

Caption: Logic flow for identifying CDT stereoisomers based on physical state and Raman C=C spectral features.

Diagram 2: Industrial QC Workflow

Integration of Raman into the Nylon-12 precursor production line.

Industrial_Workflow Butadiene Butadiene Feedstock Reactor Trimerization Reactor (Ti Catalyst) Butadiene->Reactor CrudeCDT Crude CDT (Mixture) Reactor->CrudeCDT RamanProbe Online Raman Probe CrudeCDT->RamanProbe Decision Isomer Ratio (ttt/ctt) RamanProbe->Decision Spectral Data Distillation Distillation Column Decision->Distillation High ttt% Recycle Isomerization Loop Decision->Recycle High ctt% Product Pure ttt-CDT (To Hydrogenation) Distillation->Product Recycle->Reactor

Caption: Process flow showing Raman feedback loop for optimizing ttt-CDT yield in Nylon-12 production.

Comparison with Alternative Techniques

While Raman is the focus, validating it against other methods establishes trust (E-E-A-T).

FeatureRaman Spectroscopy FT-IR Spectroscopy ¹H-NMR GC-MS
Differentiation Basis Polarizability (

shift)
Dipole Moment (

wag)
Magnetic Environment (Proton shift)Retention Time / Mass Frag
Sample Prep None (Direct measurement)Minimal (ATR crystal)High (Dissolve in CDCl₃)High (Dilution)
Speed < 1 min < 1 min10-30 mins20-40 mins
C=C Sensitivity Excellent (Strong signal)Weak (for trans symmetric bonds)ExcellentN/A
In-line Capable? Yes (Fiber optic probes)Yes (ReactIR)No (Flow NMR is rare/expensive)No
Limitations Fluorescence interference in dirty samplesStrong water absorption (if wet)Expensive, offline onlyDestructive

Expert Insight:

  • Use NMR for the initial calibration of your Raman model to quantify the exact ratio of isomers in a standard set.

  • Use Raman for routine, high-throughput QC on the production floor where speed is paramount.

  • Use IR if you are specifically looking for oxidation byproducts (C=O), which Raman detects less efficiently than IR.

References

  • Breil, H., et al. (1963). Synthese von Cyclododecatrienen-(1.5.9). Makromolekulare Chemie. (Seminal work on CDT synthesis and initial characterization).

  • Greenwood, N.N., & Earnshaw, A. (1997). Chemistry of the Elements. (Discussion on Ti-catalyzed trimerization and stereochemistry).

  • Sielc Technologies. (2018). Separation of trans,trans,trans-1,5,9-Cyclododecatriene. (Chromatographic validation of isomer purity).

  • Guidechem. (2023). Spectral Database for CAS 676-22-2 (ttt-CDT) and 706-31-0 (ctt-CDT). (Source of physical property and spectral references).

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Authoritative text on alkene selection rules).

Sources

Crystallographic Comparison: Free t,t,t-CDT vs. Metal-Coordinated Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural analysis of trans,trans,trans-1,5,9-cyclododecatriene (t,t,t-CDT) and its transformation upon coordination to transition metals. The focus is on the crystallographic shift from the flexible, free macrocycle to the rigidified "propeller" geometries observed in nickel(0) and copper(I) complexes.

For researchers in organometallic catalysis and polymer synthesis, understanding this structural evolution is critical. The coordination mode dictates the "nakedness" of the metal center—a key factor in the lability of Ni(0) precursors used in cross-coupling and hydrocyanation cycles. This guide compares the baseline parameters of the free ligand against the strong back-bonding of Ni(0) and the electrostatic dominance of Cu(I).

Crystallography of Free t,t,t-CDT

The Baseline State

The free ligand, t,t,t-1,5,9-cyclododecatriene, exists as a solid at room temperature (m.p. 34 °C), unlike its liquid isomers. Its crystal structure reveals a macrocycle that, while chemically symmetric, adopts a specific conformation in the solid state dictated by packing forces.

  • Conformation: The ring adopts a

    
    -symmetric "propeller" shape in its ideal minimum energy conformation. However, in the crystal lattice, packing forces can induce slight distortions, rendering the faces of the triene inequivalent.
    
  • Bond Metrics: The C=C double bonds exhibit typical unactivated alkene character.

    • C=C Bond Length: 1.350 Å (Average)

    • C-C Single Bond Length: ~1.51 Å

    • Torsion Angles: The trans geometry imposes significant ring strain, which is relieved by the specific twist of the methylene bridges.

Significance: This bond length (1.350 Å) serves as the reference point for "zero activation." Any elongation observed in metal complexes quantifies the extent of metal-to-ligand


-back-donation.

The "Naked" Nickel(0) Complex: Ni(t,t,t-CDT)

Strong Activation & Stereochemical Locking

The complex


 is the gold standard for "naked" nickel sources. Crystallographic analysis reveals a structure where the metal center is chemically "shielded" yet electronically accessible.
  • Coordination Geometry: The Ni(0) atom sits perfectly coplanar with the centroid of the three double bonds. The ligand wraps around the metal, enforcing a rigid

    
     symmetry.
    
  • Chirality: Despite the ligand being achiral and the metal being an atom, the complex is chiral due to the propeller-like twist of the coordinating alkenes (helical chirality). The crystal lattice typically contains a racemic mixture of these enantiomers.

  • Electronic Structure (Dewar-Chatt-Duncanson):

    • 
      -Donation:  Electrons flow from the filled 
      
      
      
      -orbitals of the alkene to the empty
      
      
      orbitals of Ni.
    • 
      -Back-Donation:  Significant electron density flows from filled Ni 
      
      
      
      -orbitals into the empty
      
      
      antibonding orbitals of the alkene.
  • Structural Consequences:

    • C=C Bond Elongation: The back-donation populates antibonding orbitals, weakening the C=C bond. In Ni(0) complexes, this length typically extends to ~1.39–1.42 Å .

    • Ni-C Distances: Short and covalent (~2.02 Å), indicative of strong orbital overlap.

The Copper(I) Cation: [Cu(t,t,t-CDT)]⁺

Weak Activation & Electrostatic Bonding

Contrasting with Nickel, the Copper(I) complex


, often isolated with non-coordinating anions like 

, showcases a "non-classical" bonding mode.
  • Coordination Geometry: The Cu(I) ion coordinates to the three double bonds but often sits slightly out of the trigonal plane, or exhibits distortion due to the counter-ion or auxillary ligands (e.g., CO).

  • Electronic Character: The bonding is dominated by

    
    -donation and electrostatic attraction. The 
    
    
    
    configuration of Cu(I) is stable, resulting in minimal back-donation to the ligand.
  • Crystallographic Evidence:

    • C=C Bond Length: 1.382 Å .

    • Comparison: This value is intermediate. It is longer than the free ligand (1.350 Å) due to coordination, but significantly shorter than the Ni(0) analogue, confirming the weak back-bonding character.

    • Reactivity: The modest elongation implies the alkene is "bound but not broken," explaining why Cu(I)-olefin complexes are often labile and used for separation/purification of CDT isomers rather than catalytic activation.

Comparative Analysis Table

The following table summarizes the key crystallographic parameters, highlighting the "Activation Gap" between the metals.

ParameterFree t,t,t-CDT[Cu(t,t,t-CDT)]⁺Ni(t,t,t-CDT)
Oxidation State N/A+1 (

)
0 (

)
C=C Bond Length (Å) 1.350 1.382 ~1.40 - 1.42
Bond Activation NoneWeak (Electrostatic/

)
Strong (

-back-bonding)
Symmetry

(ideal), distorted in lattice

/

(cationic)

(rigid propeller)
Stability Stable Solid (m.p. 34°C)Stable CationAir-sensitive, dec. > -20°C
Primary Utility Precursor / MonomerSeparation / Purification"Naked" Catalyst Precursor

Experimental Protocols

Protocol A: Crystal Growth of Free t,t,t-CDT

Note: Due to the low melting point (34°C), cryo-crystallography is essential.

  • Purification: Distill commercial t,t,t-CDT under reduced pressure to remove isomers (cis,trans,trans or cis,cis,trans).

  • Sublimation: Place 50 mg of purified solid in a vacuum sublimation apparatus. Sublime slowly at 25°C onto a cold finger cooled to 0°C.

  • Mounting: Select a crystal under a microscope equipped with a cooling stream (N₂ at 100 K). Mount using perfluoropolyether oil to prevent melting/sublimation during transfer.

Protocol B: Synthesis & Crystallization of [Cu(t,t,t-CDT)(CO)][SbF₆]

Based on Dalton Trans. 2009, 41, 8945.

  • Precursor Prep: React

    
     with 
    
    
    
    and CO in
    
    
    to generate
    
    
    . Filter AgCl precipitate.
  • Complexation: Add stoichiometric t,t,t-CDT to the filtrate.

  • Crystallization: Layer the

    
     solution with hexanes (1:3 ratio) at -20°C.
    
  • Observation: Colorless crystals form over 24-48 hours. The CO ligand may be labile; keep under CO atmosphere if possible.

Protocol C: Handling Ni(t,t,t-CDT)

Strict Schlenk/Glovebox technique required.

  • Synthesis: Reduce anhydrous

    
     with 
    
    
    
    in the presence of excess t,t,t-CDT in diethyl ether at 0°C.
  • Isolation: Cool the deep red solution to -78°C to precipitate red needles of Ni(cdt).

  • Crystallization: Recrystallize from pentane/ether mixtures at -40°C.

  • Data Collection: Mount crystals rapidly in inert oil under a cold stream (< 150 K) to prevent decomposition.

Visualization of Coordination Modes[1]

The following diagram illustrates the structural hierarchy and the "locking" mechanism of the ligand upon coordination.

CDT_Coordination cluster_conformation Conformational Locking FreeLigand Free t,t,t-CDT (Flexible, C=C 1.350 Å) MetalInteraction Metal Coordination FreeLigand->MetalInteraction + Metal Source CuComplex [Cu(t,t,t-CDT)]+ (Electrostatic Dominance) C=C: 1.382 Å Weak Activation FreeLigand->CuComplex Partial Rigidification NiComplex Ni(t,t,t-CDT) (Back-Bonding Dominance) C=C: ~1.40 Å Strong Activation FreeLigand->NiComplex Full D3 Propeller Lock MetalInteraction->CuComplex + Cu(I) (d10) Sigma-Donation Only MetalInteraction->NiComplex + Ni(0) (d10) Synergistic Back-Bonding

Caption: Structural divergence of CDT upon coordination. Cu(I) induces mild elongation via electrostatics, while Ni(0) strongly activates the alkene via back-bonding, locking the propeller geometry.

References

  • Copper(I) Coordination & Free Ligand Data: G. N. Khairallah, R. Thiedemann, K. R. Pörschke, et al., "A non-classical copper carbonyl on a tri-alkene hydrocarbon support," Dalton Transactions, 2009, 41, 8945–8953. (Source for 1.350 Å free ligand and 1.382 Å Cu-complex bond lengths)

  • Nickel(0) "Naked" Complex: P. W. Jolly, G. Wilke, The Organic Chemistry of Nickel, Vol. 1, Academic Press, New York, 1974. (Foundational text on Ni(cdt) synthesis and structure)
  • Alkali-Metal Nickelates & Ni(CDT) Comparison: A. M. Borys, et al., "The coordination of alkali–metal nickelates to organic π-systems: synthetic, structural and spectroscopic insights," Chemical Science, 2024. (Modern crystallographic comparison citing the planar Ni(0) geometry)

  • General Review of Ni(0) Precursors: V. M. Iluc, G. L. Hillhouse, "Synthesis and Characterization of Three-Coordinate Nickel(I) Imide Complexes," Inorganic Chemistry, 2010. (Contextualizes the reactivity of Ni(cdt) vs other precursors)

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans,trans,trans-1,5,9-Cyclododecatriene
Reactant of Route 2
trans,trans,trans-1,5,9-Cyclododecatriene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.